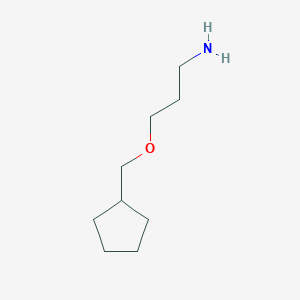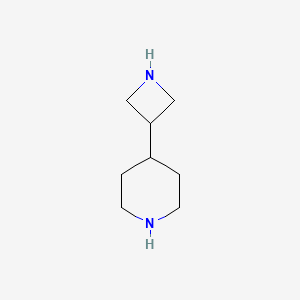
4-(Azetidin-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)piperidine is a heterocyclic organic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method includes:
Formation of Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions. For example, starting from a β-amino alcohol, cyclization can be induced using a dehydrating agent like thionyl chloride.
Attachment to Piperidine: The azetidine ring can then be attached to a piperidine ring through nucleophilic substitution reactions. This often involves the use of a piperidine derivative with a leaving group, such as a halide, which reacts with the azetidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. Catalysts and optimized reaction conditions are employed to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons, alcohols.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
4-(Azetidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)piperidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. The azetidine and piperidine rings provide a rigid structure that can fit into the active sites of proteins, influencing their function. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)piperidine: Similar in structure but lacks the azetidine ring, which may result in different biological activity.
Azetidine-2-carboxylic acid: Contains the azetidine ring but differs in its functional groups and overall structure.
Piperidine: A simpler structure that serves as a core for many pharmacologically active compounds.
Uniqueness
4-(Azetidin-3-yl)piperidine is unique due to the combination of the azetidine and piperidine rings, which provides a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)piperidine |
InChI |
InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2 |
Clé InChI |
BXGJTOWQMBDJGT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
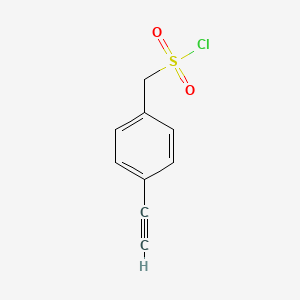

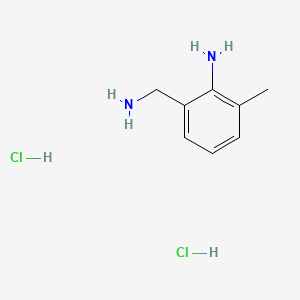

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
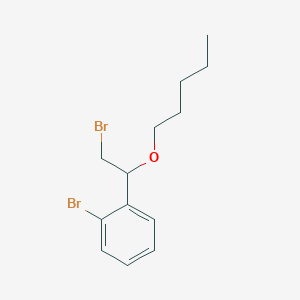
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)

